N-(3-CHLORO-4-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-11-7-8-13(9-14(11)20)21-17(26)10-27-19-18-24-23-12(2)25(18)16-6-4-3-5-15(16)22-19/h3-9H,10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXVAHYXOBJCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of p-Nitrotoluene
p-Nitrotoluene undergoes electrophilic aromatic chlorination using chlorine gas in the presence of FeCl₃ as a catalyst, yielding 2-chloro-4-nitrotoluene. This step proceeds at 40–60°C with a conversion rate exceeding 85%.
Catalytic Hydrogenation to 3-Chloro-4-methylaniline
2-Chloro-4-nitrotoluene is reduced to 3-chloro-4-methylaniline using hydrogen gas (0.3–1.0 MPa) and a palladium-on-carbon catalyst in methanol at 75–95°C. The reaction achieves near-quantitative yield, with SnCl₂·nH₂O additives enhancing selectivity.
Acetylation to N-(3-Chloro-4-methylphenyl)acetamide
3-Chloro-4-methylaniline is treated with acetic anhydride in dichloromethane at room temperature, followed by aqueous workup to yield N-(3-chloro-4-methylphenyl)acetamide (95% purity, m.p. 148–150°C). Spectral confirmation includes IR absorption at 1666 cm⁻¹ (amide C=O) and ¹H NMR signals at δ 2.15 (s, 3H, CH₃CO) and δ 7.25–7.45 (m, 3H, aromatic).
Synthesis of 1-Methyl-triazolo[4,3-a]quinoxaline-4-thiol
The triazoloquinoxaline core is constructed through cyclocondensation and subsequent functionalization:
Preparation of 2,3-Dichloroquinoxaline
o-Phenylenediamine reacts with oxalic acid in aqueous HCl to form 2,3-dihydroxyquinoxaline, which is chlorinated using thionyl chloride (SOCl₂) in 1,2-dichloroethane under reflux (2 h, 61°C). The product, 2,3-dichloroquinoxaline, is isolated as off-white needles (95% yield, m.p. 148–150°C).
Hydrazinolysis to 3-Hydrazinylquinoxaline
Treatment of 2,3-dichloroquinoxaline with hydrazine hydrate in ethanol at 60°C for 4 h yields 3-hydrazinylquinoxaline. The intermediate is characterized by NH₂ stretches at 3216 cm⁻¹ (IR) and a singlet at δ 4.25 (¹H NMR, 2H, NH₂).
Cyclization toTriazolo[4,3-a]quinoxaline
3-Hydrazinylquinoxaline undergoes cyclization with triethyl orthoformate in refluxing ethanol (12 h), formingtriazolo[4,3-a]quinoxaline. Methylation at the 1-position is achieved using methyl iodide in DMF at 80°C, yielding 1-methyl-triazolo[4,3-a]quinoxaline (83% yield).
Thiolation to 1-Methyl-triazolo[4,3-a]quinoxaline-4-thiol
The triazoloquinoxaline derivative reacts with thiourea in absolute ethanol under reflux (6 h), followed by alkaline hydrolysis (10% NaOH) to afford the thiol intermediate. The product exhibits a strong S–H stretch at 2550 cm⁻¹ and a molecular ion peak at m/z 257 [M+H]⁺.
Coupling of Moieties via Sulfanyl Linker
The final step involves nucleophilic substitution between the thiol and chloroacetamide derivatives:
Synthesis of 2-Chloro-N-(3-chloro-4-methylphenyl)acetamide
N-(3-Chloro-4-methylphenyl)acetamide is chlorinated at the α-position using Cl₂ gas in CCl₄ under UV light, yielding 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. The product is confirmed by δ 4.20 (s, 2H, CH₂Cl) in ¹H NMR.
Thioether Formation
A mixture of 1-methyl-triazolo[4,3-a]quinoxaline-4-thiol (1.0 equiv) and 2-chloro-N-(3-chloro-4-methylphenyl)acetamide (1.2 equiv) in DMF is stirred at 25°C for 24 h. The reaction is quenched with ice-water, and the precipitate is recrystallized from ethyl acetate/petroleum ether (1:3) to yield the title compound (68% yield).
Analytical Characterization
Spectral Data
- IR (KBr) : 3216 cm⁻¹ (N–H), 1666 cm⁻¹ (C=O), 1242 cm⁻¹ (C–S).
- ¹H NMR (400 MHz, CDCl₃) : δ 2.15 (s, 3H, CH₃CO), δ 3.95 (s, 3H, N–CH₃), δ 4.25 (s, 2H, SCH₂), δ 7.25–8.10 (m, 7H, aromatic).
- MS (ESI) : m/z 457 [M+H]⁺.
Purity and Yield
Optimization and Challenges
Key challenges include avoiding over-chlorination during acetamide synthesis and ensuring regioselectivity in triazoloquinoxaline methylation. Solvent choice (DMF vs. THF) impacts coupling efficiency, with DMF providing superior solubility for the thiol intermediate.
Chemical Reactions Analysis
N-(3-CHLORO-4-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The presence of the triazole and quinoxaline moieties may enhance the compound's ability to inhibit cancer cell proliferation by interfering with key cellular pathways involved in tumor growth and metastasis .
- Antimicrobial Properties :
-
Neuroprotective Effects :
- The triazole ring is known for its neuroprotective properties. Preliminary research indicates that similar compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting that N-(3-chloro-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide may also possess neuroprotective effects .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound may inhibit or activate specific signaling pathways, resulting in its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The triazoloquinoxaline core distinguishes this compound from related derivatives:
- The quinoxaline system in the target compound provides a larger aromatic surface, which may enhance interactions with hydrophobic enzyme pockets .
- Quinazolinone-triazole hybrids (): The quinazolinone core includes a ketone group, enabling hydrogen bonding, whereas the triazoloquinoxaline lacks this feature but offers greater planarity for intercalation or stacking .
Substituent Effects
- Aromatic Ring Modifications: The 3-chloro-4-methylphenyl group in the target compound contrasts with the 3-chloro-4-fluorophenyl group in ’s analog. Pyridinyl substituents (e.g., in ) introduce hydrogen-bond acceptors, which may enhance target specificity but reduce metabolic stability compared to methyl groups .
Sulfanyl-Acetamide Linker :
Comparative Data Table
Research Findings and Hypotheses
Anticancer Potential: Triazoloquinoxaline analogs in –5 demonstrate kinase inhibitory activity, suggesting the target compound may target similar pathways (e.g., JAK2 or EGFR). Its methylphenyl group could enhance blood-brain barrier penetration compared to fluorophenyl analogs . Quinazolinone-triazole hybrids () exhibit topoisomerase I inhibition (IC50 ~0.8–2.1 µM), implying that the triazoloquinoxaline core might also interact with DNA-processing enzymes .
Metabolic Stability :
- The methyl group on the phenyl ring may slow oxidative metabolism compared to fluoro or pyridinyl substituents, as seen in cytochrome P450 studies of related compounds .
Synthetic Feasibility: The synthesis likely parallels methods in , involving chloroacetyl chloride coupling to a triazoloquinoxaline-thiol intermediate. Yield optimization (~60–75%) could be inferred from analogous reactions .
Biological Activity
N-(3-Chloro-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H18ClN3OS
- Molecular Weight : 357.88 g/mol
- IUPAC Name : this compound
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The [1,2,4]triazolo[4,3-a]quinoxaline scaffold has been shown to exhibit significant cytotoxicity against various cancer cell lines.
The compound demonstrated a mechanism involving the induction of apoptosis through the activation of caspases and upregulation of pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .
2. Antibacterial Activity
The compound's antibacterial properties have also been investigated. Quinoxaline derivatives are known for their ability to inhibit bacterial growth.
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a lead in the development of new antibacterial agents.
3. Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has shown promise in anti-inflammatory applications. It has been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models.
| Inflammatory Model | Inhibition (%) | Reference |
|---|---|---|
| Paw edema in rats | 53.41 | |
| Cytokine generation | Significant reduction |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The triazole and quinoxaline moieties facilitate intercalation into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound acts as an inhibitor of topoisomerase II, which is crucial for DNA unwinding during replication.
- Caspase Activation : Induction of apoptosis via caspase activation leads to programmed cell death in cancer cells.
Case Studies
A study by El-Adl et al. evaluated various derivatives of quinoxaline compounds against multiple cancer cell lines and found that modifications at specific positions significantly enhanced their cytotoxic effects . Another study demonstrated that the compound effectively reduced inflammation markers in a carrageenan-induced paw edema model in rats .
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazoloquinoxaline core. A common approach includes:
- Step 1: Cyclocondensation of hydrazine derivatives with carbon disulfide under basic conditions to form the triazole ring .
- Step 2: Reaction of the triazoloquinoxaline intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a catalyst in dioxane or ethanol at 20–25°C .
- Step 3: Purification via recrystallization using ethanol-DMF mixtures or column chromatography to isolate the final product .
Basic: Which analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: 1H/13C NMR to verify aromatic proton environments and substituent positions (e.g., methyl, chloro groups) .
- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S-H stretch) confirm functional groups .
- HPLC: Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Use: Triethylamine (TEA) improves nucleophilic substitution efficiency during acetamide bond formation .
- Temperature Control: Maintaining 20–25°C prevents side reactions (e.g., over-chlorination) .
- DoE (Design of Experiments): Statistical modeling to balance variables like reactant ratios and reaction time .
Advanced: What strategies elucidate the mechanism of anticancer activity in triazoloquinoxaline derivatives?
Methodological Answer:
Mechanistic studies involve:
- Topoisomerase II Inhibition Assays: Measure DNA relaxation to assess enzyme targeting .
- Cell Cycle Analysis: Flow cytometry to detect G2/M phase arrest in cancer cells (e.g., Caco-2) .
- Apoptosis Markers: Western blotting for caspase-3/9 activation .
- Molecular Docking: In silico modeling to predict interactions with DNA or enzyme active sites .
Advanced: How do structural modifications influence bioactivity and pharmacokinetics?
Methodological Answer:
- Substituent Effects: Electron-withdrawing groups (e.g., chloro) enhance DNA intercalation, while methyl groups improve lipophilicity .
- Sulfanyl Group Replacement: Replacing sulfur with oxygen reduces metabolic stability but increases solubility .
- Pharmacokinetic Profiling: Microsomal stability assays (e.g., liver microsomes) and LogP measurements guide ADME optimization .
Basic: What are the key challenges in purifying this compound post-synthesis?
Methodological Answer:
- Recrystallization Issues: Low solubility of the triazoloquinoxaline core requires mixed solvents (e.g., ethanol-DMF) .
- Chromatography Limitations: High polarity of intermediates necessitates silica gel or Sephadex LH-20 columns with gradient elution .
- Byproduct Formation: Unreacted chloroacetyl chloride must be quenched with aqueous sodium bicarbonate before purification .
Advanced: How can in silico modeling predict binding affinity to biological targets?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina simulates ligand-receptor interactions using crystal structures (e.g., Topo II-DNA complex) .
- QSAR Models: Regression analysis correlates substituent electronic parameters (e.g., Hammett constants) with IC50 values .
- MD Simulations: Assess binding stability over 100+ ns trajectories in explicit solvent models .
Basic: What spectroscopic data are critical for confirming the compound’s structure?
Methodological Answer:
- 1H NMR: Singlet at δ 2.5 ppm (methyl group), doublets for aromatic protons (δ 7.1–8.3 ppm) .
- 13C NMR: Peaks at ~170 ppm (amide carbonyl), ~125–140 ppm (quinoxaline carbons) .
- Mass Spectrometry: Molecular ion [M+H]+ matching theoretical mass (±0.5 Da) .
Advanced: How to resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Standardized Assays: Use identical cell lines (e.g., Caco-2) and protocols (e.g., MTT vs. SRB assays) .
- Structural Verification: Confirm batch purity via HPLC and elemental analysis to rule out degradation .
- Meta-Analysis: Compare substituent effects across analogues (e.g., fluoro vs. chloro derivatives) .
Advanced: How does the sulfanyl group contribute to stability and reactivity?
Methodological Answer:
- Redox Activity: Sulfur participates in glutathione-mediated detoxification, impacting metabolic half-life .
- Hydrogen Bonding: Sulfanyl groups stabilize protein-ligand interactions (e.g., with cysteine residues) .
- Oxidative Stability: Accelerated stability testing (40°C/75% RH) reveals susceptibility to sulfoxide formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
